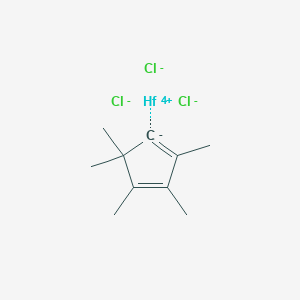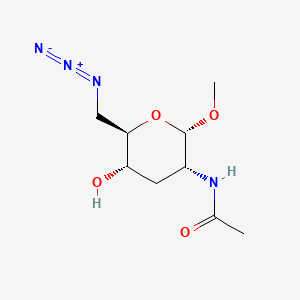![molecular formula C3H6Na2O4P+ B13406909 disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium is a chemical compound known for its unique structure and properties It is a derivative of phosphonic acid and contains an epoxide ring, making it an interesting subject for various chemical and biological studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium can be synthesized through several methods. One common approach involves the reaction of phosphonic acid derivatives with epoxides under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to achieve high purity and yield. Industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxide ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted epoxides.
Applications De Recherche Scientifique
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the epoxide ring, which can form covalent bonds with nucleophilic residues in the target molecules. The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium can be compared with other similar compounds, such as:
Fosfomycin: A phosphonic acid derivative with antibacterial properties.
Phosphomycin: Another phosphonic acid derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which includes both a phosphonic acid group and an epoxide ring. This combination of functional groups gives it distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C3H6Na2O4P+ |
|---|---|
Poids moléculaire |
183.03 g/mol |
Nom IUPAC |
disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium |
InChI |
InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-1/t2-,3+;;/m0../s1 |
Clé InChI |
QZIQJIKUVJMTDG-JSTPYPERSA-M |
SMILES isomérique |
C[C@H]1[C@H](O1)[P+](O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CC1C(O1)[P+](O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



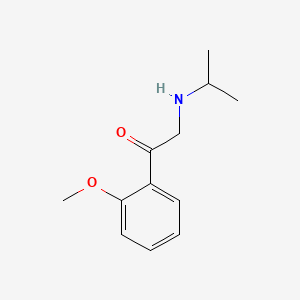
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
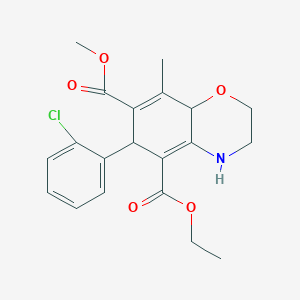
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
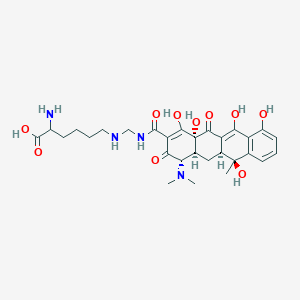
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)



![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
